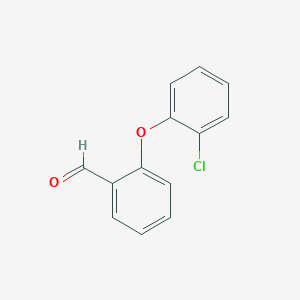

2-(2-Chlorophenoxy)benzaldehyde

Description

Theoretical Frameworks within Aromatic Aldehyde Chemistry

The chemical behavior of 2-(2-Chlorophenoxy)benzaldehyde is governed by the principles of aromatic aldehyde chemistry. Aromatic aldehydes, as a class of compounds, are characterized by an aldehyde group (-CHO) directly attached to an aromatic ring. researchgate.net The reactivity of these compounds is influenced by a delicate interplay of electronic and steric effects.

The carbonyl group of the aldehyde is inherently polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. bldpharm.com However, in aromatic aldehydes, the aromatic ring engages in resonance with the carbonyl group. This delocalization of electrons tends to reduce the electrophilicity of the carbonyl carbon compared to its aliphatic counterparts, making aromatic aldehydes generally less reactive towards nucleophilic addition. researchgate.netchemicalbook.com

Conversely, the aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. environmentclearance.nic.in This deactivating effect is most pronounced at the ortho and para positions, directing incoming electrophiles to the meta position. wiserpub.com In the case of this compound, the presence of the chlorophenoxy group introduces additional electronic and steric factors that can modulate the reactivity of both the aldehyde and the aromatic rings. The ether linkage and the chlorine atom can influence the electron density distribution across the entire molecule, thereby affecting its reaction pathways.

The synthesis of diaryl ethers, the core structure of this compound, is often achieved through copper-catalyzed cross-coupling reactions, most notably the Ullmann condensation. chemicalbook.comatamanchemicals.com This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. chemicalbook.comatamanchemicals.com Modern advancements have introduced milder reaction conditions and more efficient catalytic systems. bldpharm.com

Significance as a Building Block in Complex Molecular Architectures

The dual functionality of this compound makes it a significant precursor for the synthesis of a variety of complex molecules. The aldehyde group can readily undergo a range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems. orientjchem.org These reactions open pathways to a diverse array of molecular scaffolds.

While specific research detailing the extensive use of this compound is not broadly available in public literature, the applications of its constituent functional groups and related structures are well-documented, suggesting its potential in various synthetic endeavors. For instance, substituted benzaldehydes are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. atamanchemicals.com Phenolic ether structures are also prevalent in many biologically active compounds and materials. orientjchem.org

Physicochemical Properties of Related Aldehydes

| Property | 2-Chlorobenzaldehyde (B119727) | 2-(4-Chlorophenoxy)benzaldehyde |

| Molecular Formula | C7H5ClO fujifilm.com | C13H9ClO2 mdpi.com |

| Molecular Weight | 140.57 g/mol fujifilm.com | 232.66 g/mol mdpi.com |

| Appearance | Colorless to light yellow oily liquid fujifilm.com | Solid mdpi.com |

| Melting Point | 9-12 °C fujifilm.com | 55-59 °C mdpi.com |

| Boiling Point | 209-215 °C fujifilm.com | Not available |

| Solubility | Insoluble in water fujifilm.com | Not available |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNVKPJSBYYXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 2 Chlorophenoxy Benzaldehyde

Strategic Approaches to 2-(2-Chlorophenoxy)benzaldehyde Synthesis

The construction of the C-O bond in diaryl ethers like this compound is typically achieved through cross-coupling reactions. jsynthchem.com Key strategies include nucleophilic aromatic substitution, functionalization of the aldehyde, and various catalytic methods.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming diaryl ethers. researchgate.net In this pathway, a nucleophile, such as a phenoxide, displaces a halide on an aromatic ring. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-chlorophenol (B165306) with an activated 2-halobenzaldehyde. The reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring being attacked, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

The reactivity of the aryl halide in SNAr reactions is influenced by the nature of the halogen, with fluorine being the most effective leaving group, followed by chlorine and bromine. youtube.com The reaction is often carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and in the presence of a base, such as potassium carbonate, to generate the phenoxide in situ. walisongo.ac.idmdpi.com

A general representation of the SNAr pathway for the synthesis of a diaryl ether is shown below:

Scheme 1: General SNAr reaction for diaryl ether synthesis.

Aryl halides activated with electron-withdrawing groups, such as a nitro group, are particularly effective substrates for this reaction. libretexts.org

Aldehyde Functionalization and Derivatization Routes

Another synthetic approach involves the functionalization or derivatization of a pre-existing aldehyde. This can include the direct C-H arylation of an aldehyde or the modification of a protected aldehyde derivative.

Recent advancements have demonstrated the direct C-H arylation and alkylation of aldehydes through the synergistic combination of photoredox, nickel, and hydrogen atom transfer catalysis. nih.gov This method allows for the transformation of commercially available aldehydes and aryl bromides into ketones, and similar principles could be applied to diaryl ether synthesis.

Furthermore, aldehydes can be protected, for instance as a dioxolane, to allow for other chemical transformations on the molecule. nih.gov The protected aldehyde can then be deprotected to regenerate the aldehyde functionality. This strategy could be employed in a multi-step synthesis of this compound.

Williamson ether synthesis is another relevant method, where a phenoxide reacts with an alkyl halide. orientjchem.org In the context of this compound, this could involve the reaction of a salicylaldehyde (B1680747) derivative with a suitable chloro-substituted aromatic compound.

Catalytic Transformations in Synthesis

Catalytic methods, particularly those employing copper and palladium, are central to modern diaryl ether synthesis. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers from an aryl halide and a phenol (B47542). mdpi.comwikipedia.org

Copper-Catalyzed Ullmann Condensation:

Traditionally, the Ullmann reaction required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. researchgate.netwikipedia.org However, significant progress has been made in developing more efficient catalytic systems. Modern protocols often utilize catalytic amounts of a copper(I) or copper(II) salt in the presence of a ligand and a base. acs.orgumass.edu

Key features of modern copper-catalyzed diaryl ether synthesis include:

Catalysts: Soluble copper(I) complexes, such as [Cu(PPh3)3Br], and copper(II) salts like Cu(acac)2 are effective. umass.edunih.gov Copper nanoparticles (CuNPs and Cu2O nanocubes) have also been employed as recyclable and highly active catalysts. nih.gov

Ligands: Ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can accelerate the reaction, allowing for milder conditions. nih.govresearchgate.net Phenanthroline derivatives are also commonly used. wikipedia.org

Bases: Cesium carbonate (Cs2CO3) has been found to be a particularly effective base, often eliminating the need to pre-form the phenoxide. acs.orgumass.edu

Solvents: Polar aprotic solvents like N-methylpyrrolidone (NMP) and DMF are frequently used. mdpi.comumass.edu

The reactivity of aryl halides in copper-catalyzed reactions generally follows the trend: I > Br > Cl. mdpi.com

Palladium-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. wikipedia.org These reactions offer an alternative to copper-based systems and can often be performed under milder conditions. The combination of a palladium salt, like Pd(OAc)2, with a suitable phosphine (B1218219) ligand, such as cataCXium® P, has been shown to be effective for the coupling of aryl chlorides with phenols. capes.gov.br

Decarbonylative etherification is another palladium- or nickel-catalyzed approach where an aromatic ester is converted to a diaryl ether. acs.org

Elucidation of Reaction Mechanisms in Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols. This section delves into the key intermediates, transition states, and the kinetic and thermodynamic aspects of diaryl ether formation.

Identification of Key Intermediates and Transition States

The mechanism of the Ullmann condensation has been a subject of extensive study, and several pathways have been proposed. gatech.edu The reaction is believed to proceed through a series of steps involving different oxidation states of copper.

In the copper-catalyzed Ullmann reaction:

A plausible mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. wikipedia.orgorganic-chemistry.org Reductive elimination from this Cu(III) species then yields the diaryl ether and regenerates the copper(I) catalyst. organic-chemistry.orgresearchgate.net

The proposed catalytic cycle is as follows:

Formation of a copper(I) alkoxide (CuOR). wikipedia.org

Oxidative addition of the aryl halide (Ar'X) to the copper(I) alkoxide to form a Cu(III) intermediate, ROCu(Ar')X. researchgate.net

Reductive elimination of the diaryl ether (Ar-O-Ar') to regenerate a Cu(I) species. wikipedia.org

While Cu(III) intermediates have been proposed in many studies, their direct observation has been challenging due to their rapid reductive elimination. gatech.eduresearchgate.net

In the SNAr mechanism , the key intermediate is the Meisenheimer complex , a resonance-stabilized carbanion formed by the attack of the nucleophile on the aromatic ring. wikipedia.orglibretexts.org The stability of this intermediate is a critical factor in determining the reaction rate.

Kinetic and Thermodynamic Interpretations of Reaction Progress

Kinetic studies of the Ullmann reaction have provided valuable insights into the reaction mechanism. For instance, the rate of reaction is influenced by the nature of the aryl halide, the phenol, the catalyst, the ligand, and the base. nih.gov

The use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) has been shown to significantly accelerate the rate of copper-catalyzed ether formation. nih.govresearchgate.net This acceleration allows the reaction to proceed at more moderate temperatures and with shorter reaction times.

Hammett plots, which correlate reaction rates with substituent effects, have been used to probe the electronic effects in Ullmann-type reactions. gatech.edu A positive rho (ρ) value in a Hammett plot for the reaction of para-substituted iodobenzenes suggests that electron-withdrawing groups on the aryl halide accelerate the reaction, which is consistent with a mechanism involving nucleophilic attack on the aryl halide. gatech.edu

Thermodynamic considerations also play a role. The formation of the diaryl ether is generally an exothermic process. However, the high activation energies often required for the traditional Ullmann reaction highlight the importance of catalysis in providing a lower-energy reaction pathway. nih.gov

Interactive Data Tables

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Copper/Ligand | CuI or CuCl, Ligand (e.g., TMHD, Phenanthroline), Base (e.g., Cs2CO3), Solvent (e.g., NMP, Toluene) | Lower cost than palladium, robust. acs.orgnih.govgatech.edu | Can require high temperatures, sensitive to substrate. acs.orgwikipedia.org |

| Palladium/Ligand | Pd(OAc)2, Phosphine Ligand (e.g., cataCXium® P), Base, Solvent | Milder reaction conditions, high efficiency. capes.gov.br | Higher cost of palladium. mdpi.com |

| Copper Nanoparticles | CuO or Cu2O NPs, Base, Solvent (e.g., THF, DMSO) | High catalytic activity, recyclable. nih.gov | Potential for leaching. mdpi.com |

Table 2: Influence of Substituents on Ullmann-type Reactions

| Substituent on Aryl Halide | Effect on Reaction Rate | Rationale |

| Electron-withdrawing (e.g., -NO2) | Accelerates | Stabilizes the negative charge in the transition state. wikipedia.org |

| Electron-donating (e.g., -OCH3) | Decelerates | Destabilizes the negative charge in the transition state. |

Sustainable Chemistry Principles in Synthetic Design

The pursuit of sustainability in the synthesis of this compound is guided by the core principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, conserving energy, and utilizing safer substances. Key areas of focus include the development of catalytic systems, the use of alternative energy sources, and the exploration of renewable starting materials.

A significant advancement in the sustainable synthesis of diaryl ethers, the class of compounds to which this compound belongs, is the refinement of the Ullmann condensation reaction. wikipedia.orgmdpi.com Traditionally, this reaction required stoichiometric amounts of copper and high temperatures, leading to low atom economy and significant energy consumption. mdpi.comlscollege.ac.in Modern approaches, however, utilize catalytic amounts of copper, often in the form of nanoparticles or supported on various materials, which can be recycled and reused. mdpi.com These catalytic methods not only reduce the amount of metal waste but also often proceed under milder conditions, further enhancing their green credentials. mdpi.com

The choice of solvent is another critical factor in the sustainable design of synthetic routes. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Researchers are actively exploring greener alternatives such as water, supercritical fluids, and ionic liquids for the synthesis of diaryl ethers. rsc.org Ionic liquids, for instance, are non-volatile and can often be recycled, minimizing their environmental footprint. rsc.org

Furthermore, the application of alternative energy sources like microwave irradiation has shown promise in accelerating reaction times and improving energy efficiency in organic synthesis. researchgate.netugm.ac.idresearchgate.net Microwave-assisted synthesis can lead to higher yields and cleaner reactions in a fraction of the time required for conventional heating methods. researchgate.netugm.ac.id

Phase-transfer catalysis (PTC) represents another strategy for enhancing the sustainability of diaryl ether synthesis. researchgate.netcrdeepjournal.orgprinceton.edu This technique facilitates the reaction between reactants in different phases (e.g., a solid and a liquid), often eliminating the need for harsh organic solvents and enabling the use of aqueous reaction media. crdeepjournal.orgprinceton.edu

While specific research detailing the comprehensive application of all these principles to the synthesis of this compound is still emerging, the general advancements in sustainable diaryl ether synthesis provide a clear roadmap for future process optimization. The table below summarizes key sustainable approaches and their potential application in the synthesis of this target compound.

| Sustainable Approach | Principle of Green Chemistry | Potential Application in this compound Synthesis |

| Catalytic Methods | Use of Catalytic Reagents | Employing copper-based nanocatalysts for the Ullmann condensation of 2-chlorobenzaldehyde (B119727) and 2-chlorophenol to minimize metal waste and allow for catalyst recycling. |

| Alternative Solvents | Safer Solvents and Auxiliaries | Utilizing ionic liquids or water as the reaction medium to replace volatile and toxic organic solvents like DMF or toluene. rsc.org |

| Energy Efficiency | Design for Energy Efficiency | Implementing microwave-assisted heating to reduce reaction times and energy consumption compared to conventional refluxing. researchgate.netugm.ac.id |

| Phase-Transfer Catalysis | Safer Solvents and Auxiliaries | Using a phase-transfer catalyst to facilitate the reaction in a biphasic system, potentially with water as one of the phases, thereby reducing organic solvent use. crdeepjournal.orgprinceton.edu |

| Renewable Feedstocks | Use of Renewable Feedstocks | Investigating the potential for deriving the benzaldehyde (B42025) or phenol precursors from biomass sources, although this is a longer-term research goal. |

The integration of these sustainable chemistry principles into the synthetic design for this compound holds the key to developing manufacturing processes that are not only environmentally responsible but also more efficient and cost-effective. Future research will likely focus on combining these approaches, for instance, by developing a catalytic, microwave-assisted synthesis in a green solvent, to maximize the sustainability of producing this important chemical intermediate.

Chemical Reactivity and Advanced Derivatization of 2 2 Chlorophenoxy Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a primary site of reactivity, readily undergoing condensation reactions, carbonyl additions, and olefinations.

Condensation Reactions for Schiff Base and Hydrazone Formation

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles such as primary amines and hydrazines. These condensation reactions typically proceed through a hemiaminal or carbinolamine intermediate, which then dehydrates to form a stable imine or hydrazone, respectively. nih.govwikipedia.org The formation of these C=N double bonds is often catalyzed by acid and driven to completion by the removal of water. wikipedia.org

Schiff bases, also known as imines, are formed through the reaction of 2-(2-chlorophenoxy)benzaldehyde with primary amines. wikipedia.orgresearchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and have been explored for the creation of novel ligands for metal complexes. researchgate.netyoutube.com The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

Hydrazones are similarly synthesized by reacting this compound with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine. organic-chemistry.orgresearchgate.netunipune.ac.in This reaction is a classic method for the qualitative identification of aldehydes and ketones, often resulting in the formation of brightly colored, crystalline solids. unipune.ac.in The synthesis can be carried out under various conditions, including reflux in ethanol (B145695) with a catalytic amount of acid. nih.gov The resulting hydrazones are stable compounds with diverse applications. organic-chemistry.org

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst |

|---|---|---|---|

| This compound | Primary Amine | Schiff Base | Acid |

| This compound | Hydrazine | Hydrazone | Acid |

Carbonyl Additions and Subsequent Transformations

The aldehyde group readily undergoes nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This process leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. libretexts.org

A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the aldehyde. masterorganicchemistry.comleah4sci.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. libretexts.orgmasterorganicchemistry.com The carbon-magnesium bond in the Grignard reagent is highly polarized, making the carbon atom a potent nucleophile that attacks the carbonyl carbon. masterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds. masterorganicchemistry.com

Other carbon nucleophiles, such as cyanide ions (from HCN) and acetylides, can also add to the aldehyde functionality. youtube.com The addition of HCN, for instance, leads to the formation of a cyanohydrin.

Table 2: Products of Carbonyl Addition Reactions

| Reagent | Initial Product | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Alkoxide | Secondary Alcohol |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Cyanohydrin |

Knoevenagel Condensation and Related Olefination Processes

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like an amine. organicreactions.orgwikipedia.org This reaction is a versatile method for forming carbon-carbon double bonds. rsc.org In the case of this compound, it can be condensed with active methylene compounds such as malonic acid or its esters to produce α,β-unsaturated acids or esters. tue.nl

The reaction proceeds via nucleophilic addition of the enolate, generated from the active methylene compound, to the aldehyde, followed by a dehydration step. wikipedia.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the product. tue.nl For instance, using pyridine (B92270) as a solvent with malonic acid can lead to a variation known as the Doebner modification, which often involves decarboxylation. wikipedia.org

Reactions Involving the Chlorophenoxy Substructure

The chlorophenoxy moiety of the molecule also participates in characteristic aromatic reactions.

Aromatic Electrophilic and Nucleophilic Substitutions

The benzene (B151609) rings of the chlorophenoxy group can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The reactivity and regioselectivity of this substitution are influenced by the existing substituents—the chloro group and the ether linkage. The general mechanism involves the formation of a resonance-stabilized carbocation intermediate known as an arenium ion. umb.edu Common electrophilic substitution reactions include nitration and halogenation. fiveable.me

Nucleophilic aromatic substitution (SNA) on the chlorophenoxy ring is also a possibility, particularly with strong nucleophiles. nih.gov In this type of reaction, the chlorine atom can be displaced by a nucleophile. The presence of the electron-withdrawing aldehyde group can activate the ring system towards nucleophilic attack. nih.gov

Exploration of Halogen-Bonding Interactions

The chlorine atom on the phenoxy ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid). nih.gov This interaction involves the favorable alignment of the electropositive region on the halogen (the σ-hole) with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov The study of halogen bonding is a growing area in supramolecular chemistry and crystal engineering, as these interactions can be used to direct the assembly of molecules in the solid state. nih.gov The ability of the chlorine atom in this compound derivatives to form halogen bonds can influence their crystal packing and potentially their physical properties.

Construction of Heterocyclic and Polycyclic Systems

The strategic manipulation of the functional groups within this compound enables the synthesis of a wide range of heterocyclic and polycyclic structures. These intricate molecular architectures are of significant interest due to their potential applications in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound is a key reactive site for the construction of various nitrogen-containing heterocycles. These heterocycles are prevalent in numerous biologically active compounds and functional materials. nih.govnih.govscience.govresearchgate.net

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound has been reported. nih.gov For instance, 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole and its derivatives can be synthesized from 2-(2-chlorophenoxy)benzoic acid, which is obtainable from this compound. nih.gov The synthetic route typically involves the conversion of the benzoic acid to its corresponding hydrazide, followed by cyclization reactions. nih.govnih.gov For example, reacting the acid hydrazide with formic acid and subsequently with phosphorus pentoxide in xylene yields the 1,3,4-oxadiazole ring. nih.gov Alternative methods include reacting the hydrazide with carbon disulfide and potassium hydroxide (B78521) to form an oxadiazole-thione derivative. nih.gov

Thiadiazoles: The 2-(2-chlorophenoxy)phenyl moiety has been incorporated into 1,3,4-thiadiazole (B1197879) rings to create novel compounds with potential biological activities. researchgate.netresearchgate.netnih.gov The synthesis of 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives has been achieved. researchgate.netresearchgate.net This process often starts with the corresponding benzoic acid, which is converted to its benzoyl chloride. researchgate.net The benzoyl chloride is then reacted with a thiosemicarbazide, followed by cyclization, often using an acid catalyst like polyphosphoric acid, to yield the desired thiadiazole. researchgate.netnih.gov

Benzimidazoles: The condensation reaction between an o-phenylenediamine (B120857) and an aldehyde is a common method for synthesizing benzimidazoles. researchgate.netlu.sejyoungpharm.orgnih.govorganic-chemistry.org Specifically, 2-(2-chlorophenyl)benzimidazole can be synthesized from o-phenylenediamine and 2-chlorobenzaldehyde (B119727). researchgate.netlu.se Various reaction conditions have been explored, including the use of catalysts like ammonium (B1175870) chloride and microwave irradiation to improve yields and reaction times. jyoungpharm.orgorganic-chemistry.org

Thiazolidinones: Thiazolidinones represent another class of heterocyclic compounds that can be synthesized using aldehyde precursors. nih.govmdpi.comresearchgate.netnih.govjctjournal.com The general synthesis involves the reaction of an aldehyde with a compound containing an amine and a thiol group, such as thioglycolic acid, often in the presence of a suitable catalyst. nih.govjctjournal.com While direct synthesis from this compound is plausible, specific examples in the provided context start from related structures. The formation of a Schiff's base by reacting the aldehyde with an amine is a key intermediate step, which then undergoes cyclization with a mercaptoacetic acid to form the thiazolidinone ring. jctjournal.com

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Starting Material Derived from this compound | Key Reagents and Conditions | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | 2-(2-Chlorophenoxy)benzoic acid hydrazide | Formic acid, P₂O₅, xylene, reflux | nih.gov |

| 1,3,4-Thiadiazole | 4-Chloro-2-(2-chlorophenoxy)benzoyl chloride | Thiosemicarbazide, polyphosphoric acid | researchgate.netnih.gov |

| Benzimidazole | 2-Chlorobenzaldehyde | o-Phenylenediamine, various catalysts | researchgate.netlu.sejyoungpharm.org |

| Thiazolidinone | Aldehyde | Amine, thioglycolic acid | nih.govjctjournal.com |

Formation of Other Annulated Systems

The reactivity of this compound extends beyond the synthesis of simple five-membered heterocycles, enabling the construction of more complex annulated or fused ring systems. These polycyclic structures are of interest for their unique three-dimensional shapes and potential for diverse applications. Research in this area focuses on intramolecular cyclization reactions or multi-step sequences that build upon the initial heterocyclic framework.

Design and Synthesis of Advanced Functional Materials Precursors

The unique electronic and structural features of this compound and its derivatives make them attractive precursors for the design and synthesis of advanced functional materials. The presence of the halogenated phenoxy group can influence properties such as solubility, thermal stability, and photophysical characteristics.

Derivatives of this compound, particularly the heterocyclic systems discussed above, have been investigated as components of luminescent materials and organic semiconductors. researchgate.net For example, oxadiazole and thiadiazole moieties are known for their electron-accepting properties and are often incorporated into donor-acceptor type molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The synthesis of such materials often involves coupling the heterocyclic core derived from this compound with other aromatic or heteroaromatic units to tune the electronic properties of the final material.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals of 2-(2-chlorophenoxy)benzaldehyde can be achieved.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ) are influenced by the electron density around the nucleus, which is in turn affected by the presence of electronegative atoms and aromatic rings.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region (typically δ 6.8-8.0 ppm) and a distinct singlet for the aldehydic proton (δ 9.8-10.5 ppm). The protons on the benzaldehyde (B42025) ring and the chlorophenoxy ring will show complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts can be predicted based on the additive effects of the substituents on the benzene (B151609) rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The aldehydic carbon will appear at a characteristic downfield shift (δ 185-195 ppm). The carbons of the two aromatic rings will resonate in the range of δ 110-160 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbons involved in the ether linkage (C-O) will have their chemical shifts significantly influenced by these substituents.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Assignment | Chemical Shift (ppm) |

| Aldehyde-H | 9.9 - 10.5 |

| Ar-H (Benzaldehyde ring) | 7.0 - 8.0 |

| Ar-H (Chlorophenoxy ring) | 6.8 - 7.5 |

Note: The predicted chemical shift ranges are based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton-proton networks within the benzaldehyde and chlorophenoxy rings, helping to assign specific protons to their respective positions. Off-diagonal cross-peaks connect coupled protons. oxinst.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. hmdb.cacolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing unambiguous C-H one-bond correlations. hmdb.cacolumbia.edu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group in the region of 1690-1715 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage would give rise to characteristic bands, often in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.netnist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also observable, although it is typically weaker than in the FTIR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aldehyde C=O Stretch | 1690 - 1715 | FTIR (strong), Raman (moderate) |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1300 | FTIR |

| Symmetric C-O-C Stretch | 1000 - 1100 | FTIR |

| C-Cl Stretch | 600 - 800 | FTIR, Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. chemguide.co.uk For this compound (C₁₃H₉ClO₂), the molecular weight is approximately 232.66 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of the aldehydic proton (-H) to give an [M-1]⁺ ion.

Loss of the formyl radical (-CHO) to give an [M-29]⁺ ion. libretexts.org

Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy cation ([C₆H₄ClO]⁺) and the benzaldehyde radical, or the benzoyl cation ([C₇H₅O]⁺) and the chlorophenoxy radical.

Further fragmentation of the aromatic rings can also occur. docbrown.infoyoutube.com

| Ion | m/z (for ³⁵Cl) | Identity |

| [C₁₃H₉³⁵ClO₂]⁺ | 232 | Molecular Ion ([M]⁺) |

| [C₁₃H₉³⁷ClO₂]⁺ | 234 | Molecular Ion ([M+2]⁺) |

| [C₁₃H₈³⁵ClO₂]⁺ | 231 | [M-H]⁺ |

| [C₁₂H₉³⁵ClO]⁺ | 204 | [M-CHO]⁺ |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₄³⁵ClO]⁺ | 127 | Chlorophenoxy cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic systems and the carbonyl group, as well as n → π* transitions of the carbonyl group. The presence of the chlorophenoxy substituent is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the molecule, including the dihedral angle between the two aromatic rings, and how the molecules pack in the crystal lattice. Intermolecular interactions such as hydrogen bonding (e.g., C-H···O), π-π stacking, and halogen bonding could also be identified and characterized, providing a deeper understanding of the supramolecular chemistry of the compound. rsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 2-(2-chlorophenoxy)benzaldehyde at the electronic level. researchgate.netresearchgate.net These calculations provide a theoretical framework for predicting and interpreting various molecular properties.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. Geometry optimization is a computational process used to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. youtube.comufms.br For a flexible molecule like this compound, with rotatable bonds connecting the two aromatic rings and the aldehyde group, multiple low-energy conformations, or conformers, can exist.

Conformational analysis systematically explores the potential energy surface by rotating specific dihedral angles to identify all possible stable conformers. ufms.brufms.br For instance, studies on similar molecules like chalcones, which also possess two aromatic rings connected by a flexible linker, have shown that both s-cis and s-trans conformers can exist, with their relative stability influenced by steric and electronic effects. ufms.brufms.br The planarity of these conformers often correlates with increased stability due to enhanced π-orbital overlap and electronic conjugation. ufms.br Computational methods like the Bayesian optimization algorithm (BOA) have been developed to efficiently search for the lowest energy conformations, even for molecules with numerous rotatable bonds. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with other species. youtube.comrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and kinetic instability. researchgate.net For large molecules, where canonical molecular orbitals can be delocalized over the entire structure, the concept of frontier molecular orbitalets (FMOLs) has been introduced to better pinpoint the locality of chemical reactivity. nih.gov In this compound, the HOMO is expected to be located primarily on the electron-rich phenoxy ring, while the LUMO is likely centered on the electron-withdrawing benzaldehyde (B42025) moiety.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher polarizability and greater chemical reactivity. |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.orgnumberanalytics.com MEP maps illustrate the three-dimensional charge distribution of a molecule, providing insights into its size, shape, and how it will interact with other molecules. libretexts.org

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. walisongo.ac.idresearchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the ether and carbonyl groups, as well as the chlorine atom, and a positive potential near the aldehyde hydrogen and the aromatic protons. bhu.ac.in This information is invaluable for predicting sites of intermolecular interactions and chemical reactivity. numberanalytics.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the exploration of the molecule's conformational space. researchgate.netresearchgate.net

For a molecule like this compound, MD simulations can reveal the accessible conformations in a given environment (e.g., in solution) and the transitions between them. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target, for example. ub.edu Hybrid methods that combine MD with other techniques, such as normal mode analysis, can enhance the sampling of large-scale conformational changes. frontiersin.org

Theoretical Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies of the optimized molecular geometry, a theoretical IR spectrum can be generated. Comparing this with an experimental spectrum can help to confirm the structure of the synthesized compound and aid in the assignment of vibrational bands. researchgate.net Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR data.

Mechanistic Computational Studies of Chemical Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, and transition states, the feasibility of a proposed reaction pathway can be assessed. nih.gov For example, DFT calculations have been used to investigate the mechanism of oxidation of benzaldehyde derivatives, identifying competing pathways such as nucleophilic attack and hydrogen atom transfer. nih.gov Such studies provide detailed insights into the electronic and structural changes that occur during a chemical transformation, which can be difficult to obtain through experimental means alone. This approach could be applied to understand the reactivity of the aldehyde group in this compound in various chemical reactions. wiserpub.com

Applications and Advanced Functions in Organic Synthesis

Role as a Versatile Intermediate in Multi-Step Organic Syntheses

The reactivity of the aldehyde functional group in 2-(2-Chlorophenoxy)benzaldehyde makes it a cornerstone for the synthesis of a wide range of organic compounds. It readily participates in condensation reactions, multicomponent reactions, and various cyclization strategies to afford complex heterocyclic systems.

A significant application of aldehydes like this compound is in the synthesis of heterocyclic compounds. For instance, aromatic aldehydes are key reactants in the preparation of azomethines, which can be further converted into thiazolidinone derivatives. researchgate.netuobaghdad.edu.iq These reactions typically involve the condensation of the aldehyde with a primary amine to form a Schiff base, followed by cyclization with a suitable reagent like mercaptoacetic acid. The general scheme involves the reaction of a hydrazine (B178648) derivative with an aromatic aldehyde to form a hydrazone, which can then undergo further transformations. researchgate.netuobaghdad.edu.iq

Multicomponent reactions (MCRs) represent an efficient and atom-economical approach to complex molecules, and aldehydes are central to many named MCRs. tcichemicals.com For example, the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, yields dihydropyrimidinones, a class of compounds with significant biological activities. tcichemicals.com Similarly, the Hantzsch dihydropyridine (B1217469) synthesis utilizes an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to produce 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.commdpi.com The Povarov reaction, another three-component reaction, employs an aldehyde, an aniline, and a dienophile to construct tetrahydroquinolines. mdpi.com The versatility of aldehydes in MCRs allows for the rapid generation of molecular diversity from simple starting materials. nih.gov

The aldehyde group can also be a precursor to other functional groups. For example, o-chlorobenzaldehyde can be converted to its corresponding epoxide, 2,2'-dichloro-α,α'-epoxybibenzyl, through a reaction with hexaalkylphosphorous triamides. orgsyn.org This transformation highlights the ability to convert the aldehyde into a reactive epoxide ring, which can be further manipulated in subsequent synthetic steps.

The synthesis of various heterocyclic systems often relies on the reactivity of an aldehyde. For instance, the reaction of 2-acetylbenzimidazole (B97921) with aromatic aldehydes can lead to the formation of chalcones, which are precursors to pyrazoline and isoxazoline (B3343090) derivatives. nih.gov Furthermore, the reaction of acetohydrazide derivatives with aromatic aldehydes yields Schiff bases that can be cyclized to form other heterocyclic structures. chemmethod.com These examples underscore the pivotal role of aldehydes as intermediates in the construction of diverse heterocyclic scaffolds.

Catalytic Applications in Organic Reactions

While this compound itself is not typically a catalyst, its derivatives can be employed in catalytic applications. The structural framework of this compound can be modified to create molecules with catalytic activity.

The development of catalysts for various organic transformations is an active area of research. For instance, metal complexes with organic ligands are widely used as catalysts. The synthesis of ligands often starts from readily available precursors, and aldehydes can serve as a starting point for ligand synthesis. Although direct catalytic applications of this compound are not extensively reported, its derivatives can be envisioned as components of larger catalytic systems.

Furthermore, the principles of multicomponent reactions, where aldehydes are key components, are often intertwined with catalysis. researchgate.net For example, the synthesis of 2-amino-4H-chromenes can be achieved through a three-component reaction of an aldehyde, malononitrile, and a suitable phenol (B47542), often facilitated by a catalyst. semanticscholar.org Ionic liquids have also been shown to be effective media and catalysts for such multicomponent reactions involving aldehydes. semanticscholar.org

Development of Ligands for Coordination Chemistry

The structure of this compound provides a scaffold that can be elaborated into sophisticated ligands for coordination chemistry. The aldehyde group can be readily transformed into various chelating moieties, and the phenoxy group can influence the steric and electronic properties of the resulting ligand.

The synthesis of ligands often involves the reaction of an aldehyde with a molecule containing a primary amine to form a Schiff base. These Schiff base ligands are highly versatile and can coordinate to a wide range of metal ions. For example, hydrazone derivatives, formed from the condensation of a hydrazide with an aldehyde, can act as ligands for metal ions like copper(II). nih.gov The resulting metal complexes can exhibit interesting geometries, spectral properties, and electrochemical behavior. nih.gov

The development of heterocyclic compounds derived from 2-mercaptobenzoxazole (B50546) often involves the reaction with aromatic aldehydes to form azomethines, which can then be used to synthesize thiazolidinones. researchgate.netuobaghdad.edu.iq These nitrogen and sulfur-containing heterocyclic compounds can themselves act as ligands for metal ions.

The versatility of the aldehyde group allows for its incorporation into a variety of ligand frameworks. For instance, it can be a part of a larger molecule that is then used to synthesize complex ligands for applications in areas such as catalysis and materials science. The synthesis of ligands from aldehydes is a common strategy in coordination chemistry, enabling the preparation of a vast array of metal complexes with tailored properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Chlorophenoxy)benzaldehyde?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 2-chlorophenol reacts with a benzaldehyde derivative under basic conditions. Oxidation of the corresponding alcohol (e.g., 2-(2-chlorophenoxy)benzyl alcohol) using agents like potassium permanganate or chromium trioxide is another viable route .

- Critical Factors : Reaction temperature (typically 60–100°C), choice of base (e.g., K₂CO₃), and solvent polarity (DMF or DMSO) significantly influence yield .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloro and phenoxy groups) .

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry for purity assessment and molecular ion verification .

- FT-IR : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) to prevent oxidation. Keep in a cool (<25°C), dry, and ventilated environment away from light .

- Decomposition Risks : Prolonged exposure to moisture or acidic/basic conditions may hydrolyze the aldehyde group or cleave the ether linkage .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing chloro group meta to the phenoxy linkage reduces electron density on the benzaldehyde ring, potentially slowing electrophilic substitutions. Computational studies (DFT) can predict sites for Suzuki-Miyaura or Ullmann couplings .

- Experimental Validation : Compare reaction rates with analogs (e.g., 2-fluorophenoxy derivatives) to isolate substituent effects .

Q. What strategies optimize yields in large-scale synthesis of this compound?

- Catalyst Screening : Test palladium or copper catalysts for coupling steps, optimizing ligand-metal ratios to minimize side products .

- Process Engineering : Use flow chemistry to enhance heat/mass transfer and reduce reaction time. Monitor intermediates in real-time via inline FT-IR .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : If cytotoxicity results vary across studies, validate assay conditions (e.g., cell line specificity, incubation time). Perform dose-response curves and compare with positive controls (e.g., doxorubicin) .

- Structural Confirmation : Ensure synthesized batches are >95% pure (via HPLC) and free of residual solvents that may skew bioactivity .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like cytochrome P450. Validate with MD simulations to assess binding stability .

- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How does the compound’s photostability impact its applicability in photodynamic therapy?

- Experimental Design : Expose solutions to UV-Vis light (300–400 nm) and monitor degradation via UV spectroscopy. Compare with stabilizers (e.g., antioxidants) .

- Mechanistic Analysis : Use LC-MS to identify photodegradation products and propose pathways (e.g., aldehyde oxidation to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.